molecular formula C26H26N2O2 B5217103 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide

カタログ番号 B5217103
分子量: 398.5 g/mol
InChIキー: DGZNGNBKLJHRPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide, commonly known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

作用機序

IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. In cancer, IB-MECA has been shown to inhibit angiogenesis, induce cell cycle arrest, and increase the expression of pro-apoptotic proteins. In inflammation, IB-MECA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection.

実験室実験の利点と制限

IB-MECA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the adenosine A3 receptor, which allows for precise and specific targeting of this receptor. Another advantage is its stability and solubility in aqueous solutions, which allows for easy preparation and administration. One limitation is its potential toxicity at high doses, which requires careful dosing and monitoring. Another limitation is its limited availability and high cost, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective adenosine A3 receptor agonists for use in various diseases. Another direction is the investigation of the synergistic effects of IB-MECA with other drugs or therapies in cancer, inflammation, and neurological disorders. Additionally, the potential use of IB-MECA as a diagnostic tool or biomarker in various diseases warrants further investigation. Finally, the development of novel delivery systems for IB-MECA could enhance its therapeutic efficacy and reduce potential side effects.

合成法

The synthesis of IB-MECA involves several steps, including the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-5-chlorophenylacetic acid. This is followed by the reaction of 2-methyl-5-chlorophenylacetic acid with 5-isopropyl-2-aminobenzoxazole to produce N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide. Finally, the reaction of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide with 3,4-dimethylbenzoyl chloride in the presence of triethylamine leads to the formation of IB-MECA.

科学的研究の応用

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. In cancer, IB-MECA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer. In inflammation, IB-MECA has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, IB-MECA has been shown to improve cognitive function and reduce neuroinflammation.

特性

IUPAC Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-15(2)19-10-11-24-23(13-19)28-26(30-24)21-9-7-17(4)22(14-21)27-25(29)20-8-6-16(3)18(5)12-20/h6-15H,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZNGNBKLJHRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。